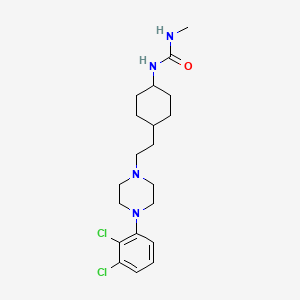

Desmethyl cariprazine

Description

Properties

IUPAC Name |

1-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30Cl2N4O/c1-23-20(27)24-16-7-5-15(6-8-16)9-10-25-11-13-26(14-12-25)18-4-2-3-17(21)19(18)22/h2-4,15-16H,5-14H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQLLTKSISGWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839712-15-1 | |

| Record name | Desmethyl cariprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL CARIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286RCD7025 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Desmethyl Cariprazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl cariprazine (B1246890) (DCAR) is the primary active metabolite of the atypical antipsychotic cariprazine. Cariprazine is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2D6, through demethylation to form DCAR.[1][2][3] DCAR is subsequently metabolized further to didesmethyl cariprazine (DDCAR), another active metabolite.[1][2] Due to their significant plasma concentrations and potent pharmacological activity, both DCAR and DDCAR are considered to contribute meaningfully to the overall clinical efficacy of cariprazine.[1][4] This technical guide provides a detailed examination of the mechanism of action of desmethyl cariprazine, focusing on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Metabolism of Cariprazine to Desmethyl Cariprazine

The metabolic pathway from cariprazine to desmethyl cariprazine is a primary step in the biotransformation of the parent drug. This process is primarily mediated by the CYP3A4 enzyme system.

Data Presentation: Receptor Binding and Functional Activity of Desmethyl Cariprazine

The following tables summarize the in vitro receptor binding affinities and functional activities of desmethyl cariprazine in comparison to cariprazine and didesmethyl cariprazine.

Table 1: In Vitro Receptor Binding Affinities (pKi) of Desmethyl Cariprazine and Related Compounds at Human Receptors

| Receptor | Desmethyl Cariprazine (DCAR) pKi | Cariprazine (CAR) pKi | Didesmethyl Cariprazine (DDCAR) pKi |

| Dopamine (B1211576) D3 | 10.42 | 10.07 | 10.25 |

| Dopamine D2L | 9.09 | 9.31 | 8.85 |

| Dopamine D2S | 8.88 | 9.16 | 8.58 |

| Serotonin (B10506) 5-HT1A | 8.53 | 8.59 | 8.77 |

| Serotonin 5-HT2B | 9.33 | 9.24 | 9.28 |

| Serotonin 5-HT2A | 7.93 | 7.73 | 7.94 |

| Serotonin 5-HT2C | 7.13 | 6.87 | 7.07 |

| Histamine (B1213489) H1 | 7.74 | 7.63 | 7.63 |

| σ1 | 8.02 | 7.74 | 8.02 |

Data sourced from Kiss et al., 2019.[5]

Table 2: In Vitro Functional Activity of Desmethyl Cariprazine and Related Compounds

| Receptor | Assay | Parameter | Desmethyl Cariprazine (DCAR) | Cariprazine (CAR) | Didesmethyl Cariprazine (DDCAR) |

| Dopamine D2 | cAMP Accumulation | EC50 (nM) | 1.6 | 1.3 | 1.8 |

| Emax (% of Dopamine) | 77 | 74 | 72 | ||

| Dopamine D3 | cAMP Accumulation | EC50 (nM) | 0.68 | 0.24 | 0.43 |

| Emax (% of Dopamine) | 71 | 71 | 71 | ||

| Serotonin 5-HT1A | cAMP Accumulation | EC50 (nM) | 11 | 2.6 | 4.3 |

| Emax (% of 5-HT) | 70 (Partial Agonist) | 100 (Full Agonist) | 100 (Full Agonist) | ||

| Serotonin 5-HT2B | Ca2+-release | IC50 (nM) | 0.73 | 0.46 | 0.41 |

| Activity | Antagonist | Antagonist | Antagonist |

Data sourced from Kiss et al., 2019.[5][6]

Core Mechanism of Action

Desmethyl cariprazine exhibits a unique pharmacological profile characterized by:

-

High affinity and partial agonism at dopamine D3 and D2 receptors : Similar to its parent compound, DCAR is a potent partial agonist at both D3 and D2 receptors.[1][4] Notably, DCAR, along with DDCAR, demonstrates a higher selectivity for the D3 receptor over the D2 receptor when compared to cariprazine.[1][4] This D3-preferring partial agonism is a key feature of its mechanism, potentially contributing to efficacy against a broad range of symptoms in psychiatric disorders.[2]

-

Partial agonism at serotonin 5-HT1A receptors : DCAR acts as a partial agonist at 5-HT1A receptors. This is a point of differentiation from cariprazine and DDCAR, which are full agonists at this receptor.[1][4] The partial agonism at 5-HT1A receptors may contribute to the therapeutic effects on mood and anxiety.

-

Antagonism at serotonin 5-HT2B receptors : DCAR is a potent antagonist at 5-HT2B receptors, a property it shares with cariprazine and DDCAR.[1][4]

-

Moderate affinity for serotonin 5-HT2A and histamine H1 receptors : DCAR also demonstrates antagonist activity at these receptors.[2]

The partial agonist activity at D2 and D3 receptors allows DCAR to modulate dopaminergic neurotransmission in a state-dependent manner. In conditions of excessive dopamine release, it acts as a functional antagonist, while in states of low dopamine, it provides a basal level of receptor stimulation.

Signaling Pathways

The binding of desmethyl cariprazine to its primary targets, the D2/D3 and 5-HT1A receptors, initiates downstream signaling cascades that are crucial to its therapeutic effects.

Experimental Protocols

The characterization of desmethyl cariprazine's pharmacological profile relies on a suite of in vitro assays. The following are detailed methodologies representative of those used to determine the binding affinity and functional activity of DCAR.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of desmethyl cariprazine for various receptors.

Detailed Methodology:

-

Membrane Preparation:

-

Cells expressing the receptor of interest (e.g., CHO or HEK293 cells) are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.

-

-

Assay Procedure:

-

In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for dopamine D2/D3 receptors) and varying concentrations of desmethyl cariprazine.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

After drying, a scintillation cocktail is added to each well, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of desmethyl cariprazine.

-

The IC50 value (the concentration of DCAR that inhibits 50% of the specific radioligand binding) is determined by non-linear regression.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

cAMP Accumulation Assays

Objective: To determine the functional activity (EC50 and Emax) of desmethyl cariprazine at Gs- or Gi-coupled receptors.

Detailed Methodology:

-

Cell Culture and Plating:

-

Cells expressing the target receptor (e.g., CHO cells) are cultured and seeded into 96- or 384-well plates.

-

-

Assay Procedure:

-

The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For Gi-coupled receptors (like D2, D3, and 5-HT1A), adenylyl cyclase is stimulated with forskolin (B1673556) to induce a measurable level of cAMP.

-

Serial dilutions of desmethyl cariprazine are added to the wells.

-

The plate is incubated for a specified time to allow for changes in intracellular cAMP levels.

-

-

Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. In these assays, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

-

Data Analysis:

-

The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.

-

The cAMP levels are plotted against the log concentration of desmethyl cariprazine.

-

For agonists/partial agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined using a sigmoidal dose-response curve. For antagonists, the IC50 is determined.

-

[35S]GTPγS Binding Assays

Objective: To measure the G-protein activation induced by desmethyl cariprazine, providing another measure of its functional activity.

Detailed Methodology:

-

Membrane Preparation:

-

Similar to radioligand binding assays, cell membranes expressing the receptor of interest are prepared.

-

-

Assay Procedure:

-

The membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), varying concentrations of desmethyl cariprazine, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

The plate is incubated at a controlled temperature (e.g., 30°C) to allow for agonist-induced G-protein activation and the binding of [35S]GTPγS.

-

-

Filtration and Detection:

-

The assay is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.

-

The amount of [35S]GTPγS bound to the Gα subunits on the membranes is quantified by scintillation counting.

-

-

Data Analysis:

-

The specific binding of [35S]GTPγS is plotted against the log concentration of desmethyl cariprazine.

-

The EC50 and Emax values are determined from the dose-response curve to quantify the potency and efficacy of DCAR in stimulating G-protein activation.

-

Conclusion

Desmethyl cariprazine is a major active metabolite of cariprazine with a complex and potent pharmacological profile. Its high affinity and partial agonist activity at dopamine D3 and D2 receptors, with a preference for D3, along with its partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2B receptors, define its core mechanism of action. The distinct functional activity of DCAR, particularly its partial agonism at 5-HT1A receptors compared to the full agonism of the parent drug, highlights the nuanced contribution of metabolites to the overall therapeutic effect of cariprazine. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and other novel psychopharmacological agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Desmethyl Cariprazine: A Technical Guide to its Dopamine D3 Receptor Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl cariprazine (B1246890) (DCAR) is one of the two major active metabolites of cariprazine, a potent antipsychotic agent.[1][2][3] Cariprazine distinguishes itself through its unique pharmacological profile, exhibiting a preference for dopamine (B1211576) D3 receptors over D2 receptors, where it acts as a partial agonist.[3][4] This D3-preferring partial agonism is thought to contribute to its efficacy in treating a broad range of symptoms in psychiatric disorders, including negative symptoms and cognitive deficits in schizophrenia.[5][6] Understanding the specific activity of its metabolites is crucial for a comprehensive view of cariprazine's mechanism of action and overall therapeutic effect. This technical guide provides an in-depth overview of the dopamine D3 receptor partial agonist activity of desmethyl cariprazine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for desmethyl cariprazine at dopamine D2 and D3 receptors. Data for the parent compound, cariprazine, and the other major metabolite, didesmethyl cariprazine (DDCAR), are included for comparative purposes.

Table 1: Receptor Binding Affinities (Ki, pKi)

| Compound | Human D3 Receptor | Human D2L Receptor | Human D2S Receptor | D3 vs D2L Selectivity | Source |

| Desmethyl cariprazine (DCAR) | Higher affinity than cariprazine | Subnanomolar/low nanomolar affinity | Low nanomolar affinity | Higher than cariprazine | [1] |

| Cariprazine | pKi: 10.07 (Ki: 0.085 nM) | pKi: 9.16 (Ki: 0.49 nM) | pKi: 9.31 | ~10-fold | [4][7] |

| Didesmethyl cariprazine (DDCAR) | Higher affinity than cariprazine | Subnanomolar/low nanomolar affinity | Low nanomolar affinity | Higher than cariprazine | [1] |

Note: Specific Ki values for DCAR were not explicitly stated in the provided search results, but its affinity was consistently reported as being higher than that of cariprazine for the D3 receptor.

Table 2: Functional Activity at Dopamine Receptors

| Compound | Assay | Receptor | Activity | Potency (pEC50/EC50) | Efficacy (% of Dopamine) | Source |

| Desmethyl cariprazine (DCAR) | cAMP Accumulation | Human D3 | Partial Agonist | Less potent than cariprazine & DDCAR | ~20-30% less than dopamine | [1] |

| Desmethyl cariprazine (DCAR) | cAMP Accumulation | Human D2 | Partial Agonist | Comparable to cariprazine & DDCAR | ~20-30% less than dopamine | [1] |

| Cariprazine | cAMP Accumulation | Human D3 | Partial Agonist | Highest potency | ~20-30% less than dopamine | [1] |

| Cariprazine | cAMP Accumulation | Human D2 | Partial Agonist | Comparable to DCAR & DDCAR | ~20-30% less than dopamine | [1] |

| Didesmethyl cariprazine (DDCAR) | cAMP Accumulation | Human D3 | Partial Agonist | More potent than DCAR | ~20-30% less than dopamine | [1] |

| Didesmethyl cariprazine (DDCAR) | cAMP Accumulation | Human D2 | Partial Agonist | Comparable to cariprazine & DCAR | ~20-30% less than dopamine | [1] |

| Cariprazine | [35S]GTPγS Binding (hD3) | Human D3 | Antagonist | - | - | [1] |

| Cariprazine | [35S]GTPγS Binding (hD2) | Human D2 | Antagonist | - | - | [1] |

| Didesmethyl cariprazine (DDCAR) | [35S]GTPγS Binding (hD3) | Human D3 | Antagonist | - | - | [1] |

| Didesmethyl cariprazine (DDCAR) | [35S]GTPγS Binding (hD2) | Human D2 | Antagonist | - | - | [1] |

Note: The functional activity of these compounds can appear differently depending on the assay system used. In [35S]GTPγS binding assays using membranes from cells expressing human D2 and D3 receptors, cariprazine and DDCAR acted as antagonists, while in cAMP signaling assays, they acted as partial agonists.[1][2]

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the affinity of a compound for a specific receptor. The general principle involves a competition between a labeled radioligand with known affinity and the unlabeled test compound for binding to the receptor.

Objective: To determine the binding affinity (Ki) of desmethyl cariprazine for the dopamine D3 receptor.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor.[1][8]

-

Radioligand: [3H]-Spiperone or another suitable D3 receptor radioligand.[8][9]

-

Test Compound: Desmethyl cariprazine at various concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of a potent D3 antagonist like Haloperidol.[8]

-

Incubation Buffer: Assay-specific buffer (e.g., Tris-HCl based).

-

Filtration System: A cell harvester with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Preparation: Prepare serial dilutions of desmethyl cariprazine.

-

Incubation: In a 96-well plate, incubate the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of desmethyl cariprazine.[8] Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., room temperature or 37°C).

-

Termination: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). Dopamine D3 receptors are Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10][11]

Objective: To determine the partial agonist activity and potency (EC50) of desmethyl cariprazine at the dopamine D3 receptor.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D3 receptor.[1]

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556) (FSK).[1]

-

Test Compound: Desmethyl cariprazine at various concentrations.

-

Reference Agonist: Dopamine or a selective D3 agonist.

-

cAMP Detection Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.[12][13]

-

Cell Culture Medium and Buffers.

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.

-

Compound Addition: Add varying concentrations of desmethyl cariprazine to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. This allows for the measurement of inhibition.

-

Incubation: Incubate for a specified period to allow for changes in intracellular cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the protocol of the chosen detection kit.[14][15] Typically, this involves adding lysis buffer and detection reagents that generate a signal (e.g., fluorescence or luminescence) inversely proportional to the amount of cAMP present.

-

Data Analysis: Plot the measured signal against the logarithm of the test compound concentration. For a partial agonist, this will result in a dose-dependent decrease in the forskolin-stimulated cAMP levels. Calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximum effect as a percentage of the inhibition produced by a full agonist like dopamine).

Visualizations

Signaling Pathway of Desmethyl Cariprazine at the D3 Receptor

Caption: D3 receptor partial agonism by desmethyl cariprazine.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Experimental Workflow for a cAMP Functional Assay

Caption: Workflow of a forskolin-stimulated cAMP functional assay.

References

- 1. dovepress.com [dovepress.com]

- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of dopamine D3 receptors in the mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist Cariprazine [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. innoprot.com [innoprot.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Desmethyl Cariprazine: A Primary Active Metabolite of Cariprazine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine (B1246890) is an atypical antipsychotic agent characterized by a unique pharmacological profile, primarily acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors with a preference for the D3 receptor, and as a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] Its therapeutic effects are not solely attributable to the parent drug but also to its two major, pharmacologically active metabolites: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[2][3] This technical guide provides an in-depth overview of desmethyl cariprazine as a primary active metabolite, detailing its pharmacokinetic profile, receptor binding affinities, and functional activity in comparison to cariprazine and the secondary active metabolite, didesmethyl cariprazine.

Metabolic Pathway of Cariprazine

Cariprazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[2][3][4][5][6] The metabolic cascade involves sequential N-demethylation. Cariprazine is first demethylated to form desmethyl cariprazine (DCAR). Subsequently, DCAR is further demethylated to produce didesmethyl cariprazine (DDCAR).[3][5] Both DCAR and DDCAR are pharmacologically active and contribute significantly to the overall clinical effect of cariprazine.[2][3]

Pharmacokinetic Properties

Cariprazine and its active metabolites exhibit complex pharmacokinetic profiles characterized by long half-lives, contributing to a sustained therapeutic effect. DDCAR, in particular, has a substantially longer half-life than both cariprazine and DCAR.[3]

| Parameter | Cariprazine | Desmethyl Cariprazine (DCAR) | Didesmethyl Cariprazine (DDCAR) |

| Half-life (t½) | 1-3 days[3] | 1-2 days[3] | 1-3 weeks[3] |

| Time to Steady State (Tss) | ~1 week[7] | ~1 week[7] | ~3 weeks[7] |

In Vitro Receptor Binding Affinity

Desmethyl cariprazine and didesmethyl cariprazine exhibit a receptor binding profile that is remarkably similar to the parent compound, cariprazine. All three compounds display high affinity for dopamine D2 and D3 receptors, and serotonin 5-HT1A and 5-HT2B receptors.[8] Notably, the metabolites show a higher selectivity for the D3 receptor compared to the D2 receptor.[8] The binding affinities (pKi) are summarized in the table below.

| Receptor | Cariprazine (pKi) | Desmethyl Cariprazine (DCAR) (pKi) | Didesmethyl Cariprazine (DDCAR) (pKi) |

| Dopamine D2L | 9.31[4] | 9.09[4] | 8.85[4] |

| Dopamine D2S | 9.16[4] | 8.88[4] | 8.58[4] |

| Dopamine D3 | 10.07[4] | 10.42[4] | 10.25[4] |

| Serotonin 5-HT1A | 8.59[4] | 8.53[4] | 8.77[4] |

| Serotonin 5-HT2A | 7.73[4] | 7.93[4] | 7.94[4] |

| Serotonin 5-HT2B | 9.24[4] | 9.33[4] | 9.28[4] |

| Histamine H1 | 7.63[4] | 7.74[4] | 7.63[4] |

In Vitro Functional Activity

The functional activity of cariprazine and its desmethyl metabolites mirrors their binding affinities. All three compounds act as partial agonists at dopamine D2 and D3 receptors.[8][9] At the serotonin 5-HT1A receptor, cariprazine and DDCAR are full agonists, while DCAR demonstrates partial agonist activity.[8][9] At the 5-HT2B receptor, all three compounds act as antagonists.[8][9]

| Receptor | Cariprazine | Desmethyl Cariprazine (DCAR) | Didesmethyl Cariprazine (DDCAR) |

| Dopamine D2 | Partial Agonist[8][9] | Partial Agonist[8][9] | Partial Agonist[8][9] |

| Dopamine D3 | Partial Agonist[8][9] | Partial Agonist[8][9] | Partial Agonist[8][9] |

| Serotonin 5-HT1A | Full Agonist[8][9] | Partial Agonist[8][9] | Full Agonist[8][9] |

| Serotonin 5-HT2B | Antagonist[8][9] | Antagonist[8][9] | Antagonist[8][9] |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of cariprazine, DCAR, and DDCAR for various G-protein coupled receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells) are prepared.[10][11]

-

Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound (cariprazine, DCAR, or DDCAR).[10]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of cariprazine, DCAR, and DDCAR at G-protein coupled receptors that signal through adenylyl cyclase.

Methodology:

-

Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells for 5-HT1A receptors) are cultured in appropriate media.[12][13]

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.[1]

-

Compound Addition: The cells are treated with varying concentrations of the test compounds (cariprazine, DCAR, or DDCAR). For Gi-coupled receptors, cells are co-stimulated with forskolin to induce cAMP production.[1][12]

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[12]

-

Data Analysis: The concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax) or intrinsic activity.[1]

In Vivo Dopamine Receptor Occupancy Study

Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by cariprazine and its metabolites in a living organism.

Methodology:

-

Animal Model: The study is typically conducted in rodents, such as rats.[14][15]

-

Drug Administration: The animals are administered with cariprazine or its metabolites at various doses.

-

Radiotracer Injection: A specific radiotracer with high affinity for the receptor of interest (e.g., [11C]-(+)-PHNO for D3/D2 receptors) is injected intravenously.[14][16][17][18]

-

PET Imaging: The distribution of the radiotracer in the brain is measured using Positron Emission Tomography (PET).[16]

-

Data Analysis: The binding potential of the radiotracer in specific brain regions is quantified. Receptor occupancy is calculated by comparing the binding potential in drug-treated animals to that in vehicle-treated control animals.[16]

Conclusion

Desmethyl cariprazine is a primary and active metabolite of cariprazine that, along with didesmethyl cariprazine, significantly contributes to the overall pharmacological and clinical profile of the parent drug. Both metabolites exhibit a high affinity and partial agonist activity at dopamine D2 and D3 receptors, with a notable preference for the D3 subtype. Their long pharmacokinetic half-lives, particularly that of didesmethyl cariprazine, result in sustained receptor engagement and a prolonged therapeutic effect. A thorough understanding of the distinct and combined actions of cariprazine and its active metabolites is crucial for the optimization of its therapeutic use and for the development of future antipsychotic agents with similar mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. psychscenehub.com [psychscenehub.com]

- 5. ClinPGx [clinpgx.org]

- 6. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. dovepress.com [dovepress.com]

- 9. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and processing of D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. In vivo quantification of regional dopamine-D3 receptor binding potential of (+)-PHNO: Studies in non-human primates and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacological Characterization of Desmethyl Cariprazine (B1246890)

Introduction

Cariprazine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][2] It is a potent partial agonist at dopamine (B1211576) D3 and D2 receptors, with a preferential affinity for the D3 receptor, and also acts as a partial agonist at serotonin (B10506) 5-HT1A receptors.[3] Following administration, cariprazine is extensively metabolized into two major active metabolites: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[4] These metabolites are clinically relevant as they possess pharmacological profiles similar to the parent compound and are present in substantial concentrations in human plasma, contributing significantly to the overall therapeutic effect of cariprazine.[2][3] This guide provides a detailed pharmacological characterization of desmethyl cariprazine (DCAR), offering insights into its receptor binding, functional activity, and pharmacokinetics.

Metabolism of Cariprazine

Cariprazine is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[2][4][5] The metabolic pathway involves a sequential demethylation process. Cariprazine is first demethylated to form desmethyl cariprazine (DCAR). DCAR is then further demethylated by the same enzymes to produce didesmethyl cariprazine (DDCAR).[2] Both DCAR and DDCAR are pharmacologically active.[4]

References

The Integral Role of Desmethyl-Cariprazine in the Therapeutic Profile of Cariprazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine (B1246890), a third-generation antipsychotic, has demonstrated a unique clinical profile in the management of schizophrenia and bipolar disorder. A crucial aspect of its pharmacology lies in its extensive metabolism to active metabolites, primarily desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR). This technical guide provides an in-depth examination of the contribution of desmethyl-cariprazine to the overall therapeutic effects of the parent drug. Through a comprehensive review of its receptor binding affinity, functional activity, and pharmacokinetics, this document elucidates the significant and synergistic role of DCAR. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of metabolic and signaling pathways are provided to enhance understanding.

Introduction

Cariprazine is a potent dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist and a serotonin (B10506) 5-HT1A receptor partial agonist.[1][2] Its clinical efficacy is attributed not only to the parent molecule but also significantly to its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[3][4] These metabolites are formed through sequential demethylation and possess pharmacological profiles that are highly similar to cariprazine, suggesting a substantial contribution to its therapeutic effects.[1][2] Understanding the specific role of desmethyl-cariprazine is paramount for a complete comprehension of cariprazine's mechanism of action and for guiding future drug development endeavors.

Metabolism of Cariprazine to Desmethyl-Cariprazine

Cariprazine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with a minor contribution from CYP2D6.[5][6] The metabolic pathway involves demethylation, leading to the formation of desmethyl-cariprazine (DCAR). DCAR is subsequently metabolized further to didesmethyl-cariprazine (DDCAR).[3] Both DCAR and DDCAR are pharmacologically active.[1][2]

References

The Pivotal Role of N-Demethylation: A Deep Dive into the Structural Activity Relationship of Desmethyl Cariprazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cariprazine (B1246890), a third-generation antipsychotic, has demonstrated a unique pharmacological profile, largely attributed to its potent partial agonism at dopamine (B1211576) D3 and D2 receptors and serotonin (B10506) 5-HT1A receptors. However, the clinical efficacy of cariprazine is not solely dependent on the parent molecule. Its two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), play a significant role in its therapeutic effects. This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of desmethyl cariprazine, offering insights into how the subtle structural modification of N-demethylation influences its receptor binding affinity, functional activity, and overall pharmacological profile. Through a detailed examination of quantitative data, experimental protocols, and key signaling pathways, this document serves as a critical resource for professionals engaged in the research and development of novel antipsychotic agents.

Introduction

Cariprazine is distinguished by its high affinity for the dopamine D3 receptor, a target implicated in the negative and cognitive symptoms of schizophrenia.[1] The metabolic pathway of cariprazine, primarily mediated by cytochrome P450 enzymes CYP3A4 and to a lesser extent CYP2D6, leads to the formation of two principal active metabolites: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[2][3] These metabolites are not mere byproducts but are pharmacologically active molecules that contribute significantly to the overall clinical effect of cariprazine.[4][5] Understanding the structural activity relationship (SAR) of these metabolites, particularly DCAR, is crucial for elucidating the nuanced pharmacology of cariprazine and for the rational design of future antipsychotics with improved efficacy and side-effect profiles. This guide focuses on the SAR of desmethyl cariprazine, examining how the removal of a single methyl group from the parent cariprazine molecule alters its interaction with key central nervous system receptors.

Quantitative Pharmacological Profile

The subtle structural difference between cariprazine and its desmethyl metabolite, DCAR, results in a distinct, albeit related, pharmacological profile. The following tables summarize the in vitro receptor binding affinities (Ki values) and functional activities of cariprazine, DCAR, and DDCAR at various relevant receptors. This quantitative data provides a clear comparison of their potencies and selectivities.

Table 1: Comparative in vitro Receptor Binding Affinities (Ki, nM) of Cariprazine, Desmethyl Cariprazine (DCAR), and Didesmethyl Cariprazine (DDCAR) [4]

| Receptor | Cariprazine (Ki, nM) | Desmethyl Cariprazine (DCAR) (Ki, nM) | Didesmethyl Cariprazine (DDCAR) (Ki, nM) |

| Dopamine D3 | 0.085 | 0.19 | 0.09 |

| Dopamine D2L | 0.49 | 0.69 | 0.54 |

| Dopamine D2S | 0.69 | 1.1 | 1.0 |

| Serotonin 5-HT1A | 2.6 | 3.0 | 2.9 |

| Serotonin 5-HT2A | 18.8 | 30.5 | 24.3 |

| Serotonin 5-HT2B | 0.58 | 1.1 | 0.9 |

| Serotonin 5-HT2C | 134 | 205 | 155 |

| Histamine (B1213489) H1 | 23.3 | 45.6 | 38.7 |

| Adrenergic α1A | 155 | >1000 | >1000 |

Table 2: Comparative in vitro Functional Activity of Cariprazine, Desmethyl Cariprazine (DCAR), and Didesmethyl Cariprazine (DDCAR) [4][6][7]

| Receptor | Cariprazine | Desmethyl Cariprazine (DCAR) | Didesmethyl Cariprazine (DDCAR) |

| Dopamine D2 | Partial Agonist | Partial Agonist | Partial Agonist |

| Dopamine D3 | Partial Agonist | Partial Agonist | Partial Agonist |

| Serotonin 5-HT1A | Partial Agonist | Partial Agonist | Full Agonist |

| Serotonin 5-HT2A | Antagonist | Antagonist | Antagonist |

| Serotonin 5-HT2B | Antagonist | Antagonist | Antagonist |

Structural Activity Relationship (SAR) Analysis

The N-demethylation of cariprazine to form DCAR introduces a subtle but significant structural change that modulates its interaction with target receptors.

-

Dopamine D3 and D2 Receptors: The removal of the methyl group in DCAR results in a slight decrease in binding affinity for both D3 and D2 receptors compared to the parent compound, cariprazine.[4] However, DCAR retains sub-nanomolar affinity for the D3 receptor, highlighting the continued importance of the core pharmacophore for D3 receptor interaction. The high D3 preference is a hallmark of the cariprazine family and is largely maintained in its desmethyl metabolite. Studies on cariprazine analogs have revealed that modifications to the phenylpiperazine moiety are critical determinants of D3 receptor efficacy.[8] The N,N-dimethylurea portion of the molecule, where the demethylation occurs, appears to be more influential on the overall binding kinetics and selectivity rather than being the primary site of interaction with the receptor's binding pocket.

-

Serotonin 5-HT1A Receptors: The binding affinity of DCAR for the 5-HT1A receptor is comparable to that of cariprazine.[4] Both compounds act as partial agonists at this receptor.[4][7] This suggests that the N-methyl group does not play a critical role in the interaction with the 5-HT1A receptor.

-

Other Receptors: The trend of slightly reduced affinity for DCAR compared to cariprazine is also observed at 5-HT2A, 5-HT2B, 5-HT2C, and histamine H1 receptors.[4] Notably, the already low affinity of cariprazine for adrenergic α1A receptors is further diminished in DCAR.[4] This may contribute to a favorable side-effect profile with a lower propensity for cardiovascular effects.

In essence, the N-demethylation to DCAR generally leads to a modest reduction in binding potency across multiple receptors while preserving the overall pharmacological profile, particularly the D3-preferring partial agonism. This conservation of activity underscores the significant contribution of DCAR to the sustained clinical efficacy of cariprazine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of desmethyl cariprazine.

Receptor Binding Assays

Objective: To determine the in vitro binding affinities (Ki values) of desmethyl cariprazine for various G-protein coupled receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., dopamine D2, D3, serotonin 5-HT1A) are prepared from cultured cell lines (e.g., CHO, HEK293). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer and protein concentration is determined.[8]

-

Competitive Radioligand Binding: The assay is performed in a 96-well plate format. A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound (desmethyl cariprazine).

-

Incubation and Termination: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Functional Assays ([35S]GTPγS Binding Assay)

Objective: To determine the functional activity (e.g., agonist, partial agonist, antagonist) of desmethyl cariprazine at G-protein coupled receptors.

Protocol:

-

Membrane Preparation: Similar to the binding assays, cell membranes expressing the receptor of interest are prepared.

-

Assay Components: The assay mixture contains the cell membranes, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.

-

Incubation: The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes. Agonist binding to the GPCR stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.

-

Data Analysis:

-

Agonist/Partial Agonist Activity: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity. The potency (EC50) and efficacy (Emax, relative to a full agonist) are determined.

-

Antagonist Activity: To assess antagonist activity, the assay is performed in the presence of a known agonist. A decrease in the agonist-stimulated [35S]GTPγS binding indicates antagonist activity. The inhibitory potency (IC50 or Kb) is then calculated.[4]

-

Visualizing the Molecular Landscape

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the pharmacology of desmethyl cariprazine.

Cariprazine Metabolism

Caption: Metabolic pathway of cariprazine to its active metabolites.

Dopamine D2/D3 Receptor Signaling

Caption: Simplified D2/D3 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

Caption: Simplified 5-HT1A receptor signaling pathway.

In Vitro Characterization Workflow

Caption: Workflow for in vitro characterization of desmethyl cariprazine.

Conclusion

The structural activity relationship of desmethyl cariprazine reveals that N-demethylation results in a molecule that retains the core pharmacological characteristics of the parent compound, cariprazine. While there is a modest decrease in binding affinity at several key receptors, DCAR continues to exhibit potent, D3-preferring partial agonism at dopamine receptors and partial agonism at serotonin 5-HT1A receptors. This conservation of a clinically relevant pharmacological profile underscores the importance of metabolic pathways in defining the therapeutic window and duration of action of cariprazine. For researchers and drug development professionals, the study of desmethyl cariprazine and its analogs provides a valuable framework for understanding the nuanced structure-function relationships that govern the efficacy and safety of third-generation antipsychotics. Future research focused on targeted modifications of the cariprazine scaffold, informed by the SAR of its metabolites, holds the potential for the development of novel therapeutic agents with enhanced selectivity and optimized clinical outcomes.

References

- 1. Involvement of 5-HT1A receptors in prefrontal cortex in the modulation of dopaminergic activity: role in atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Antipsychotics on the High-Affinity State of D2 and D3 Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. dovepress.com [dovepress.com]

- 5. Therapeutic Role of 5‐HT1A Receptors in The Treatment of Schizophrenia and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychiatrictimes.com [psychiatrictimes.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. dovepress.com [dovepress.com]

- 9. cdn-links.lww.com [cdn-links.lww.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Desmethyl Cariprazine in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies conducted on desmethyl cariprazine (B1246890) (DCAR) and didesmethyl cariprazine (DDCAR), the major active metabolites of cariprazine, in various rodent models. This document includes a summary of their pharmacological activities, pharmacokinetic profiles, and behavioral effects, along with detailed protocols for key experiments.

Introduction

Cariprazine is an atypical antipsychotic characterized as a dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist and a serotonin (B10506) 5-HT1A receptor partial agonist.[1][2] It is metabolized in both humans and rodents into two major active metabolites: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[3] These metabolites share a similar pharmacological profile with the parent compound and are believed to contribute significantly to the overall clinical efficacy of cariprazine.[1][2][4] Understanding the in vivo characteristics of these metabolites is crucial for a complete picture of cariprazine's mechanism of action and therapeutic effects.

Pharmacological Profile

Both DCAR and DDCAR exhibit high affinity for a range of receptors, similar to cariprazine, but with some notable differences in selectivity.[1][2]

In Vitro Receptor Binding and Functional Activity

The in vitro pharmacological profiles of DCAR and DDCAR show high similarity to cariprazine, with both metabolites demonstrating high affinity for human D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors.[1][2][5] Notably, both metabolites exhibit a higher selectivity for the D3 receptor compared to the D2 receptor than cariprazine itself.[1][2][5]

In functional assays, cariprazine, DCAR, and DDCAR act as partial agonists at D2 and D3 receptors in cAMP signaling assays.[1][2][5] At the 5-HT1A receptor, cariprazine and DDCAR are full agonists, while DCAR acts as a partial agonist.[1][2][5] All three compounds are pure antagonists at human 5-HT2B receptors.[1][2][5]

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) and Functional Activities

| Receptor | Cariprazine | Desmethyl Cariprazine (DCAR) | Didesmethyl Cariprazine (DDCAR) | Functional Activity (Cariprazine, DCAR, DDCAR) |

| Dopamine D3 (human) | 0.085-0.3[6] | Higher affinity than cariprazine[5] | Higher affinity than cariprazine[5] | Partial Agonist[1][2][5] |

| Dopamine D2L (human) | 0.49-0.71[6] | Subnanomolar/low nanomolar affinity[5] | Subnanomolar/low nanomolar affinity[5] | Partial Agonist[1][2][5] |

| Serotonin 5-HT1A (human) | 1.4-2.6[6] | Low nanomolar affinity[5] | Low nanomolar affinity[5] | Full Agonist (Cariprazine, DDCAR), Partial Agonist (DCAR)[1][2][5] |

| Serotonin 5-HT2B (human) | 0.58-1.1[6] | Subnanomolar/low nanomolar affinity[5] | Subnanomolar/low nanomolar affinity[5] | Antagonist[1][2][5] |

| Serotonin 5-HT2A (human) | 18.8[6] | Moderate affinity[5] | Moderate affinity[5] | - |

| Histamine H1 (human) | 23.3[6] | Moderate affinity[5] | Moderate affinity[5] | - |

Note: Specific Ki values for DCAR and DDCAR were not always available in the provided search results, but their relative affinities were described.

In Vivo Studies in Rodent Models

In vivo studies in rodents have been crucial in elucidating the contribution of cariprazine's metabolites to its antipsychotic-like and procognitive effects.

Pharmacokinetics

Following acute administration of cariprazine to rodents, DDCAR is detected in the brain, although at much lower levels than the parent compound.[1][2][4] The oral bioavailability of cariprazine in rats is 52% at a 1 mg/kg dose, and it demonstrates good blood-brain barrier penetration.[7] Cariprazine is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6.[3][8]

Table 2: Pharmacokinetic Parameters of Cariprazine and its Metabolites

| Compound | Half-life | Time to Steady State | Notes |

| Cariprazine | 2-5 days[8] | 1-2 weeks[9] | - |

| Desmethyl Cariprazine (DCAR) | 29.7-37.5 hours[9] | 1-2 weeks[9] | - |

| Didesmethyl Cariprazine (DDCAR) | 314-446 hours (13-19 days)[9] | 4 weeks[9] | Has a longer half-life than cariprazine.[8] |

Receptor Occupancy

In vivo receptor occupancy studies in rats have shown that cariprazine and DDCAR have similar occupancy of D3 receptors.[1][2] However, cariprazine is more potent for D2 receptor occupancy.[1][2]

Behavioral Studies

DDCAR has demonstrated an antipsychotic-like and procognitive profile in multiple rodent behavioral assays, similar to cariprazine.[5] However, DDCAR is reported to be 3- to 10-fold less potent than cariprazine in rodent models of antipsychotic-like activity, which is consistent with its lower D2 receptor occupancy.[1][2][3][4]

Table 3: Summary of In Vivo Behavioral Effects of Didesmethyl Cariprazine (DDCAR) in Rodent Models

| Behavioral Model | Species | Effect of DDCAR | Potency vs. Cariprazine |

| Antipsychotic-like activity models | Rodent | Effective | 3- to 10-fold less potent[1][2][3][4] |

| Procognitive effect models | Rodent | Effective | Potency difference likely similar to antipsychotic models |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for studying desmethyl cariprazine and its parent compounds in vivo.

Protocol 1: In Vivo Dopamine D2 and D3 Receptor Occupancy in Rats

This protocol is adapted from studies investigating the in vivo receptor binding of cariprazine and its metabolites.[1][2]

Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by desmethyl cariprazine in the rat brain.

Materials:

-

Male Wistar rats (200-250 g)

-

Desmethyl cariprazine (DCAR) or Didesmethyl cariprazine (DDCAR)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Radioligand for D2 receptors (e.g., [³H]raclopride)

-

Radioligand for D3 receptors (e.g., --INVALID-LINK---PHNO)

-

Anesthesia (e.g., isoflurane)

-

Scintillation counter and vials

-

Brain harvesting tools

Procedure:

-

Drug Administration: Administer DCAR or DDCAR orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of rats. A vehicle control group should be included.

-

Radioligand Injection: At a specified time post-drug administration (e.g., 1-2 hours), inject the radioligand intravenously (i.v.).

-

Brain Harvesting: After a specific uptake period for the radioligand (e.g., 30-60 minutes), anesthetize the rats and rapidly dissect the brain regions of interest (e.g., striatum for D2, cerebellum for D3).

-

Radioactivity Measurement: Homogenize the brain tissue and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding of the radioligand in the presence and absence of the test compound. Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated groups compared to the vehicle-treated group.

Workflow Diagram:

Caption: Workflow for in vivo receptor occupancy studies.

Protocol 2: Conditioned Avoidance Response (CAR) in Rats

This protocol is a standard model for assessing antipsychotic-like activity.[7]

Objective: To evaluate the effect of desmethyl cariprazine on conditioned avoidance responding in rats.

Materials:

-

Male Wistar rats (250-300 g)

-

Shuttle box apparatus with a conditioned stimulus (CS, e.g., light or tone) and an unconditioned stimulus (US, e.g., foot shock)

-

Desmethyl cariprazine (DCAR) or Didesmethyl cariprazine (DDCAR)

-

Vehicle

Procedure:

-

Training: Train the rats to avoid a foot shock (US) by moving to the other side of the shuttle box upon presentation of a conditioned stimulus (CS).

-

Drug Administration: Once the rats have reached a stable baseline of avoidance responding, administer DCAR or DDCAR (p.o. or i.p.) at various doses.

-

Testing: At a specified time after drug administration, place the rats back in the shuttle box and record the number of successful avoidance responses, escape responses, and failures to respond.

-

Data Analysis: Analyze the dose-dependent effects of the compound on the percentage of avoidance responses. A decrease in avoidance responding without a significant increase in escape failures is indicative of antipsychotic-like activity.

Logical Relationship Diagram:

Caption: Logical flow of the conditioned avoidance response test.

Protocol 3: Amphetamine-Induced Hyperactivity in Rats

This model is also used to screen for antipsychotic-like activity.[7]

Objective: To assess the ability of desmethyl cariprazine to inhibit amphetamine-induced hyperlocomotion in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

Open-field activity chambers equipped with infrared beams

-

d-amphetamine

-

Desmethyl cariprazine (DCAR) or Didesmethyl cariprazine (DDCAR)

-

Vehicle

Procedure:

-

Habituation: Place the rats in the activity chambers for a period of time (e.g., 60 minutes) to allow for habituation to the novel environment.

-

Drug Pre-treatment: Administer DCAR or DDCAR (p.o. or i.p.) at various doses.

-

Amphetamine Challenge: After a specified pre-treatment time, administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperactivity.

-

Activity Monitoring: Immediately place the rats back into the activity chambers and record locomotor activity for a set period (e.g., 90 minutes).

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group. A dose-dependent reduction in hyperactivity indicates antipsychotic-like potential.

Signaling Pathway

The primary mechanism of action of desmethyl cariprazine, like its parent compound, involves the modulation of dopaminergic and serotonergic signaling pathways. As a D3/D2 partial agonist, it can act as either an agonist or antagonist depending on the endogenous dopamine levels.

Signaling Pathway Diagram:

Caption: Simplified signaling pathway of desmethyl cariprazine.

Conclusion

The major metabolites of cariprazine, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), exhibit pharmacological profiles that are highly similar to the parent compound.[1][2] In vivo studies in rodent models have confirmed their contribution to the overall therapeutic effects of cariprazine.[4] DDCAR, in particular, has been shown to possess antipsychotic-like and procognitive properties, albeit with lower potency than cariprazine.[1][2][3] The detailed protocols provided herein should serve as a valuable resource for researchers investigating the in vivo effects of these important metabolites. Further studies are warranted to fully elucidate the specific contributions of DCAR and DDCAR to the clinical profile of cariprazine.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Cariprazine (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Desmethyl Cariprazine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desmethyl cariprazine (B1246890) (DCAR), a major active metabolite of the antipsychotic drug cariprazine, in human plasma.[1][2] The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving cariprazine and its metabolites.

Introduction

Cariprazine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1][3] It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two major active metabolites: desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR).[1][4] These metabolites are pharmacologically equipotent to the parent drug and have longer half-lives, contributing significantly to the overall therapeutic effect.[5][6][7] Therefore, the accurate quantification of both cariprazine and its active metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring patient safety and efficacy. This document provides a detailed protocol for the quantification of desmethyl cariprazine in human plasma using LC-MS/MS.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS quantification of desmethyl cariprazine in plasma.

Materials and Reagents

-

Desmethyl Cariprazine analytical standard

-

Desmethyl Cariprazine-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Equipment

-

Liquid chromatograph (e.g., Waters ACQUITY UPLC I-Class)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and consumables

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of desmethyl cariprazine and the internal standard (IS) in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for the calibration curve and QC samples.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from approximately 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 30 seconds to precipitate the proteins.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

-

Dilute the supernatant with 100 µL of ultrapure water.

-

Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Desmethyl Cariprazine | 413.2 | 382.2 | 25 |

| Desmethyl Cariprazine-d3 (IS) | 416.2 | 382.2 | 25 |

Note: The specific MRM transitions and collision energies may require optimization on the instrument used.[4]

Data Analysis and Quantification

The concentration of desmethyl cariprazine in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used for the calibration curve. The concentrations of the QC and unknown samples are then calculated from this curve.

Method Performance Characteristics

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for desmethyl cariprazine.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Signaling Pathway of Cariprazine Metabolism

Caption: Metabolic pathway of cariprazine to its active metabolites.[1][4]

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of desmethyl cariprazine in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for researchers and drug development professionals studying the pharmacokinetics and clinical effects of cariprazine.

References

- 1. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Desmethyl Cariprazine Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting receptor binding assays for desmethyl cariprazine (B1246890), an active metabolite of the atypical antipsychotic cariprazine. The provided information is intended to guide researchers in the accurate determination of the binding affinity of desmethyl cariprazine at key central nervous system receptors.

Introduction

Desmethyl cariprazine (DCAR) is a major active metabolite of cariprazine, a dopamine (B1211576) D3-preferring D3/D2 receptor and serotonin (B10506) 5-HT1A receptor partial agonist.[1][2][3] Understanding the receptor binding profile of this metabolite is crucial for elucidating the overall pharmacological effects of cariprazine. Like its parent compound, desmethyl cariprazine exhibits high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors.[1][3][4] This document outlines the protocols for in vitro radioligand binding assays to quantify the interaction of desmethyl cariprazine with these important therapeutic targets.

Data Presentation: Receptor Binding Affinities of Desmethyl Cariprazine

The following table summarizes the in vitro binding affinities (pKi) of desmethyl cariprazine for various human and rat receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

| Receptor | Cell or Tissue Source | Binding Affinity (pKi) of Desmethyl Cariprazine (DCAR) |

| Human Receptors | ||

| Dopamine D3 | CHO cells | 10.42[1] |

| Dopamine D2L | CHO cells | 9.09[1] |

| Dopamine D2S | CHO cells | 8.88[1] |

| Serotonin 5-HT1A | CHO cells | 8.53[1] |

| Serotonin 5-HT2B | CHO-K1 cells | 9.33[1] |

| Serotonin 5-HT2A | CHO K1 cells | 7.93[1] |

| Histamine H1 | CHO cells | 7.74[1] |

| σ1 | Jurkat cells | 8.02[1] |

| Serotonin 5-HT2C | CHO cells | 7.13[1] |

| Rat Receptors | ||

| Dopamine D3 | Sf9 cells | 9.66[1] |

| Dopamine D2 | Striatum | 8.11[1] |

| Serotonin 5-HT1A | Hippocampus | 8.00[1] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays to determine the affinity of desmethyl cariprazine for dopamine D2, D3, and serotonin 5-HT1A receptors. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.

Protocol 1: Dopamine D2 and D3 Receptor Binding Assay

This protocol is designed for determining the binding affinity of desmethyl cariprazine to human dopamine D2 and D3 receptors expressed in recombinant cell lines (e.g., CHO or HEK293 cells).

1. Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human dopamine D2L, D2S, or D3 receptors.

-

Radioligand: [3H]Spiperone (a commonly used antagonist radioligand for D2-like receptors).

-

Test Compound: Desmethyl cariprazine hydrochloride.

-

Non-specific Binding Control: Haloperidol (B65202) (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane aliquots on ice.

-

Homogenize the membranes in assay buffer using a glass-Teflon homogenizer or by repeated pipetting.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Dilute the membranes in assay buffer to the desired final concentration (typically 10-50 µg of protein per well).

-

-

Assay Setup:

-

Prepare serial dilutions of desmethyl cariprazine in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [3H]Spiperone solution, and 200 µL of diluted membrane suspension.

-

Non-specific Binding: 25 µL of haloperidol solution (10 µM final), 25 µL of [3H]Spiperone solution, and 200 µL of diluted membrane suspension.

-

Competitive Binding: 25 µL of desmethyl cariprazine dilution, 25 µL of [3H]Spiperone solution, and 200 µL of diluted membrane suspension. The final concentration of [3H]Spiperone should be close to its Kd value for the respective receptor.

-

-

-

Incubation:

-

Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester or vacuum filtration manifold.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials.

-

Add an appropriate volume of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competitor).

-

Plot the percentage of specific binding against the logarithm of the desmethyl cariprazine concentration.

-

Determine the IC50 value (the concentration of desmethyl cariprazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT1A Receptor Binding Assay

This protocol is suitable for determining the binding affinity of desmethyl cariprazine to human or rat serotonin 5-HT1A receptors, using either recombinant cell lines or native tissue preparations (e.g., rat hippocampus).

1. Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells expressing human 5-HT1A receptors, or crude membrane preparations from rat hippocampus.

-

Radioligand: [3H]8-hydroxy-DPAT ([3H]8-OH-DPAT), a 5-HT1A agonist radioligand, or [3H]WAY-100635, a 5-HT1A antagonist radioligand.

-

Test Compound: Desmethyl cariprazine hydrochloride.

-

Non-specific Binding Control: Serotonin (10 µM final concentration) or WAY-100635 (1 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% PEI.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

For recombinant cells, follow the procedure described in Protocol 1.

-